Foradil-Combi
Description
Structure
2D Structure
Properties
CAS No. |
150693-38-2 |
|---|---|
Molecular Formula |
C48H62N2O14 |
Molecular Weight |
891.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C25H34O6.C19H24N2O4.C4H4O4/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26;1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3;3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t16-,17-,18-,20+,21?,22+,23-,24-,25+;13-,19+;/m00./s1 |
InChI Key |
AKYNJTFOHFQPEM-JRLZQBLDSA-N |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preclinical Pharmacological Mechanisms of Action of Formoterol Budesonide Combination
Cellular and Molecular Interactions of Long-Acting β2-Agonists and Inhaled Corticosteroids
The interaction between LABAs and ICS is not merely additive, where the effects are the sum of the individual components. Instead, preclinical studies have revealed a synergistic relationship where each drug potentiates the action of the other, leading to a greater therapeutic effect.
Glucocorticoid Receptor (GR) Translocation and Activation Pathways by β2-Agonists
Budesonide (B1683875), like other corticosteroids, exerts its effects by binding to cytoplasmic glucocorticoid receptors (GRs). nih.gov Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression. nih.govoup.com Preclinical studies have demonstrated that β2-agonists can enhance this process. Catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) have been shown to potentiate ligand-dependent GR transactivation. oup.com This enhancement is most pronounced at lower concentrations of glucocorticoids and is associated with increased binding of the GR to glucocorticoid-responsive elements (GREs) on target genes. oup.com
The proposed mechanism for this potentiation involves the activation of G protein-coupled β2-adrenergic receptors, which then, via G protein βγ-subunits, stimulate the phosphoinositide 3-kinase (PI3-K) pathway. oup.com This signaling cascade ultimately enhances the ability of the GR to translocate to the nucleus and activate gene transcription. oup.com In vitro studies using airway epithelial and macrophage-like cell lines have shown that the LABA salmeterol (B1361061) enhances the effects of fluticasone (B1203827) propionate (B1217596) on GR nuclear translocation. nih.gov This interaction at the receptor activation level is a key component of the synergy observed with ICS/LABA combinations.
Gene Transcription Modulation and Inflammatory Mediator Suppression by Combined Action
The combination of formoterol (B127741) and budesonide leads to significant modulation of gene transcription, often beyond what would be expected from either agent alone. nih.gov Transcriptome-level analyses in human bronchial epithelial cells have revealed complex interactions. For instance, while formoterol alone can induce the expression of some inflammatory genes, the presence of budesonide effectively represses many of these changes. nih.gov
Conversely, formoterol can enhance both the induction and repression of genes by budesonide, providing a mechanistic insight into the improved clinical outcomes with combination therapy. nih.gov Studies in BEAS-2B and primary human bronchial epithelial cells have shown that the combination of budesonide and formoterol regulates a larger set of genes than either drug alone, with a significant portion of these genes not meeting the criteria for regulation by a single agent. nih.gov This combined action leads to a supra-additive induction of many mRNAs, alongside a dominant and beneficial repression of transcripts encoding pro-inflammatory proteins. nih.gov The "functional" signature of ICS, which includes the regulation of genes involved in transcription, apoptosis, and cell migration, is augmented in the presence of formoterol. nih.gov
| Treatment | Induced Genes | Repressed Genes |
|---|---|---|
| Formoterol | 212 | 55 |
| Budesonide | 370 | 413 |
| Budesonide + Formoterol | 609 | 577 |
Data derived from a study on transcriptomic interactions in BEAS-2B cells. nih.gov
Regulation of β2-Adrenoceptor Expression and Desensitization by Corticosteroids
A potential limitation of long-term LABA monotherapy is the downregulation of β2-adrenergic receptors, which could lead to reduced efficacy. Corticosteroids have been shown to counteract this effect. Preclinical studies in human peripheral lung tissue have demonstrated that glucocorticoids can increase the number of β2-adrenergic receptors. nih.gov This is achieved by increasing the rate of β2-adrenergic receptor gene transcription. nih.govduke.edu
In vitro studies have shown that incubation of lung tissues with dexamethasone (B1670325) leads to a time- and concentration-dependent increase in β2-receptor mRNA levels, with a maximal accumulation observed at 2 hours. nih.gov This is followed by an increase in β2-receptor numbers, which peaks between 17 and 24 hours. nih.gov Furthermore, in vivo studies in rats have shown that glucocorticoids can prevent the homologous downregulation of β2-receptor number and mRNA expression induced by β-agonists at the transcriptional level. bohrium.com This protective effect ensures the continued responsiveness of the airways to the bronchodilatory effects of formoterol.
| Parameter | Fold Increase | Time to Max Effect |
|---|---|---|
| β2R mRNA Level | 2.73 ± 0.5 | 2 hours |
| β2R Number | 1.58 ± 0.2 | 17-24 hours |
Data from an in vitro study on human peripheral lung tissue. nih.gov
Interwoven Signaling Cascades and Receptor-Level Synergy Hypotheses of ICS/LABA Combinations
The synergistic effects of ICS and LABA combinations are a result of interwoven signaling cascades. One important mechanism involves the induction of the Regulator of G-protein Signaling 2 (RGS2). In primary human airway smooth muscle cells, the combination of a glucocorticoid and a LABA synergistically induces the expression of RGS2. unc.edu RGS2 is a GTPase-activating protein that attenuates Gq signaling, a pathway involved in bronchoconstriction. unc.edu By upregulating RGS2, the combination therapy enhances bronchoprotection against various spasmogens. unc.edu
Another hypothesis for synergy relates to the ability of glucocorticoids to alter the signaling profile of G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor. By modulating the ratio of β-arrestin 1 and β-arrestin 2, glucocorticoids can shift the balance between G protein-dependent and β-arrestin-dependent signaling pathways, potentially enhancing the therapeutic effects of β2-agonists. nih.gov These intricate interactions at the molecular level provide a strong rationale for the clinical efficacy of combining formoterol and budesonide.
Preclinical Assessment of Bronchodilator and Anti-inflammatory Effects of Formoterol-Budesonide
Preclinical models have been crucial in characterizing the pharmacological profile of the formoterol-budesonide combination, particularly its bronchodilatory and anti-inflammatory properties.
Onset and Duration of Bronchodilation in Respiratory Models
Formoterol is known for its rapid onset and long duration of action. nih.govtga.gov.au Preclinical provocation studies in animal models have demonstrated that budesonide possesses anti-anaphylactic and anti-inflammatory effects, which manifest as a decrease in bronchial obstruction during both the immediate and late phases of an allergic reaction. tga.gov.au Formoterol provides a dose-dependent bronchodilating effect with an onset within 1 to 3 minutes and a duration of at least 12 hours after a single dose. tga.gov.au
Modulation of Airway Hyperresponsiveness in Preclinical Settings
Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a cardinal feature of asthma. Preclinical studies indicate that the formoterol-budesonide combination effectively modulates AHR through distinct but complementary pathways. The primary effect is attributed to formoterol's functional antagonism. nih.gov As a potent β2-adrenoceptor agonist, formoterol induces relaxation of the airway smooth muscle, directly counteracting bronchoconstriction regardless of the spasmogen involved. nih.gov
Budesonide contributes to the reduction of AHR more indirectly by targeting the underlying inflammation. In experimental settings, budesonide has been shown to decrease the infiltration of inflammatory cells, such as eosinophils, into the airways. nih.gov This anti-inflammatory action reduces the release of mediators that can sensitize airway smooth muscle and contribute to hyperreactivity.
In a preclinical model involving adenosine (B11128) monophosphate (AMP) challenge, which indirectly causes mast cell degranulation and subsequent bronchoconstriction, the combination of formoterol and budesonide demonstrated superior bronchoprotection compared to formoterol alone. nih.gov This suggests that while formoterol provides direct smooth muscle relaxation, budesonide's anti-inflammatory effect on mast cells and other inflammatory components reduces the intensity of the initial stimulus, leading to a more profound attenuation of AHR. nih.gov
| Component | Primary Mechanism in AHR Modulation | Preclinical Evidence |
| Formoterol | Functional antagonism | Directly relaxes airway smooth muscle, counteracting induced bronchoconstriction. nih.gov |
| Budesonide | Anti-inflammatory action | Reduces infiltration of inflammatory cells, decreasing mediators that sensitize airways. nih.govnih.gov |
| Combination | Synergistic bronchoprotection | Provides greater protection against indirect bronchoconstrictor stimuli (e.g., AMP challenge) than formoterol alone. nih.gov |
Impact on Airway Remodeling and Fibrosis Markers in Experimental Models
Airway remodeling refers to the structural changes in the airways, including increased smooth muscle mass, subepithelial fibrosis, and myofibroblast proliferation, which contribute to irreversible airflow obstruction. Preclinical models have shown that the formoterol-budesonide combination can favorably impact these processes.
In allergen-sensitized animal models, combination therapy significantly attenuated the allergen-induced increase in submucosal myofibroblast numbers and changes in smooth muscle area, an effect not seen with budesonide monotherapy. nih.govresearchgate.net Myofibroblasts are key effector cells in fibrosis, and their reduction points to an anti-fibrotic potential of the combined treatment. researchgate.net The mechanism is thought to involve budesonide's inhibition of pro-inflammatory and pro-fibrotic cytokines, enhanced by formoterol's ability to potentially promote glucocorticosteroid receptor activation. nih.gov
Furthermore, in in vitro studies using human bronchial epithelial cells, the combination of budesonide and formoterol demonstrated synergistic or additive effects in suppressing the production of remodeling-associated growth factors. nih.gov Specifically, the release of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), which are implicated in angiogenesis and tissue repair processes that can become dysregulated in remodeling, was effectively inhibited. nih.gov
| Remodeling Feature | Key Cellular/Molecular Marker | Effect of Formoterol-Budesonide Combination |
| Subepithelial Fibrosis | Myofibroblasts | Significantly attenuates the increase in submucosal myofibroblast numbers post-allergen challenge. nih.govresearchgate.net |
| Smooth Muscle Changes | Smooth Muscle Area | Attenuates allergen-induced changes in the percentage of smooth muscle area. nih.gov |
| Growth Factor Production | VEGF, bFGF | Suppresses the production of these remodeling-associated growth factors in bronchial epithelial cells. nih.gov |
Inhibition of Mast Cell Mediator Release and Plasma Exudation in Preclinical Systems
Mast cells are critical initiators of the early allergic response, releasing a cascade of inflammatory mediators upon activation. Preclinical in vitro studies have established that formoterol is a potent inhibitor of mast cell degranulation. nih.gov It has been shown to inhibit the IgE-dependent release of histamine (B1213489) from human lung mast cells in a concentration-dependent manner, acting as a full agonist and being approximately 10-fold more potent than isoprenaline. nih.gov This stabilizing effect on the mast cell membrane prevents the release of pre-formed mediators like histamine and newly synthesized lipid mediators, which are responsible for acute bronchoconstriction and vasodilation. nih.govmdpi.com
Budesonide complements this action by reducing the number of mast cells in the airway mucosa over time and inhibiting the synthesis of pro-inflammatory cytokines that contribute to the late-phase allergic reaction. nih.gov
Plasma exudation, the leakage of plasma proteins into the airway lumen due to increased microvascular permeability, is a key feature of asthma-related inflammation. Formoterol has been shown to inhibit this capillary leakage. nih.gov This is achieved through its action on β2-adrenoceptors on endothelial cells, which helps to stabilize the microvasculature and reduce the gaps between endothelial cells, thereby preventing the exudation of plasma that contributes to airway edema and mucus plugging.
| Process | Key Mediator/Cell | Effect of Formoterol | Effect of Budesonide |
| Mast Cell Degranulation | Histamine | Potently inhibits IgE-dependent histamine release. nih.gov | Reduces the number of mast cells in the airway mucosa. nih.gov |
| Plasma Exudation | Endothelial Cells | Stabilizes capillary membranes to inhibit plasma leakage. nih.gov | Reduces underlying inflammation that drives microvascular permeability. |
Advanced Analytical Methodologies for Formoterol Budesonide Research
Chromatographic Techniques for Component Separation and Quantification in Research Samples
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For formoterol-budesonide research, various sophisticated chromatographic techniques are employed to handle the challenges posed by the different physicochemical properties of the two APIs and their potential impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) in Pharmaceutical Research
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of formoterol (B127741) and budesonide (B1683875). These methods offer high resolution, sensitivity, and reproducibility for the simultaneous determination of both compounds.
Reverse-phase HPLC (RP-HPLC) is a common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. Several studies have detailed the development and validation of RP-HPLC methods for formoterol-budesonide combinations. nih.govamazonaws.com These methods are optimized to achieve separation of formoterol, the two epimers of budesonide (A and B), and their respective degradation products. nih.gov
UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. A Quality by Design (QbD) approach has been successfully applied to develop a robust UHPLC method for separating formoterol, budesonide, and their related substances. nih.gov This systematic approach involves studying various chromatographic parameters like column type, mobile phase pH, temperature, and gradient time to find the optimal separation conditions. nih.gov For instance, one study identified mobile phase pH as a critical factor for peak tailing, while gradient time and temperature were crucial for the resolution of the analytes. nih.gov
Validation of these HPLC and UHPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, accuracy, precision, specificity, and robustness. amazonaws.comlcms.cz This ensures the methods are suitable for their intended purpose in a quality control environment. lcms.cz
Table 1: Example HPLC/UHPLC Method Parameters for Formoterol and Budesonide Analysis
| Parameter | HPLC Method 1 nih.gov | HPLC Method 2 amazonaws.com | UHPLC Method nih.gov |
|---|---|---|---|
| Column | C18 | Hypersil BDS C-18, 150 x 4.6mm, 5 µm | BEH C18, 2.1 × 1.7 µm × 10 cm |
| Mobile Phase | Acetonitrile:5 mM Sodium Dihydrogen Orthophosphate, pH 3 (60:40% v/v) | Gradient with NaH2PO4.H2O buffer (pH 3.1) and Acetonitrile | Acetonitrile and Ammonium Acetate buffer |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | 0.35 mL/min |
| Detection (UV) | 214 nm | 214 nm (Formoterol), 247 nm (Budesonide) | Not Specified |
| Temperature | Ambient | Not Specified | 35 °C |
| pH | 3.0 | 3.1 | 8.2 |
Gas Chromatography (GC) for Volatile Components Analysis in Research
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. While HPLC is the primary method for the analysis of the non-volatile APIs formoterol and budesonide, GC finds its application in the analysis of volatile impurities that may be present in the drug product. These could include residual solvents from the manufacturing process or volatile degradation products.
Literature specifically detailing the GC analysis of volatile components in Formoteril-Combi is limited. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a standard method for such analyses in the pharmaceutical industry. One study noted the use of a GC-MS method for the quantitative determination of formoterol in urine, demonstrating the technique's applicability to the molecule after suitable sample preparation. oup.com In the context of the final drug product, GC would be employed to identify and quantify substances like ethanol, which might be used as a solvent, or other volatile organic compounds that could arise from the degradation of excipients or the APIs under stress conditions like heat.
Supercritical Fluid Chromatography (SFC) Applications in Pharmaceutical Analysis
Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" technology due to its significant reduction in the use of organic solvents compared to HPLC. routledge.com It offers advantages such as high speed and efficiency, making it a valuable tool in pharmaceutical analysis. nih.gov
SFC has proven to be particularly effective for chiral separations and the analysis of steroids. news-medical.netnih.gov Given that budesonide is a corticosteroid, SFC represents a highly suitable technique for its analysis. The lower viscosity of the supercritical fluid mobile phase allows for faster separations and higher resolution compared to liquid chromatography. nih.gov While specific applications for the formoterol-budesonide combination are not widely published, the successful use of Ultra-Performance Supercritical Fluid Chromatography (UPSFC) for the analysis of various steroid classes demonstrates its potential. nih.gov The technique's ability to separate isomers and enantiomers is another significant advantage, especially in complex pharmaceutical formulations. nih.gov
Multidimensional Chromatography Approaches in Complex Mixture Analysis
Multidimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), provides a powerful solution for analyzing highly complex samples where single-dimension chromatography may not provide adequate resolution. chromatographyonline.com This technique enhances peak capacity by subjecting fractions from the first dimension of separation to a second, orthogonal separation. chromatographyonline.com
There are two main modes of 2D-LC: comprehensive 2D-LC (LCxLC), where the entire sample is subjected to both separation dimensions, and heart-cutting 2D-LC (LC-LC), where only specific fractions of interest from the first dimension are transferred to the second column for further analysis. chromatographyonline.com
For a combination product like Formoteril-Combi, 2D-LC can be invaluable for separating co-eluting impurities from the main API peaks or for resolving complex degradation profiles. The use of different column chemistries and/or mobile phases in the two dimensions provides the orthogonality needed for such challenging separations. chromatographyonline.com Research has shown the utility of 2D-LC/MS/MS for the multiplex analysis of steroid hormones in plasma, highlighting its power in resolving complex mixtures of structurally similar compounds like budesonide and its related impurities. mdpi.com
Spectroscopic and Spectrometric Characterization of Formoterol-Budesonide Formulations
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and molecular characterization of pharmaceutical compounds. They are often coupled with chromatographic techniques to provide comprehensive analytical data.
Mass Spectrometry (MS) Including LC-MS and GC-MS for Molecular Characterization in Research
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural characterization of molecules. When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it provides unparalleled specificity and sensitivity.
LC-MS/MS (tandem mass spectrometry) is a key technology in formoterol-budesonide research. waters.com The distinct physicochemical properties of formoterol and budesonide make their simultaneous analysis challenging. waters.com However, highly sensitive LC-MS/MS methods have been developed to quantify both analytes in the same run, even at very low concentrations (pg/mL level) in biological matrices like human plasma. waters.comwaters.com
This high sensitivity is crucial for pharmacokinetic studies where circulating drug levels are very low. waters.comwaters.com The method involves optimizing several parameters, including sample extraction, chromatographic separation, and mass spectrometric conditions (e.g., ionization source, collision energy) to ensure analytes are separated from matrix components and maximum sensitivity is achieved. waters.com
Table 2: Example LC-MS/MS Method Performance for Formoterol and Budesonide
| Parameter | Finding | Reference |
|---|---|---|
| Technique | LC-MS/MS | waters.com |
| Matrix | Human Plasma | waters.com |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL for both analytes | waters.com |
| Linear Dynamic Range | 5–1000 pg/mL | waters.com |
| Sample Preparation | Solid Phase Extraction (SPE) | waters.com |
Furthermore, LC-MS is instrumental in impurity profiling and forced degradation studies. It can be used to identify and characterize unknown degradation products by providing accurate mass measurements and fragmentation patterns, which help in elucidating the structures of these new chemical entities. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. core.ac.uk It provides detailed information about the chemical environment of individual nuclei within a molecule, allowing for the determination of its structure and conformation. In the context of formoterol-budesonide research, NMR is instrumental in confirming the chemical structures of the active pharmaceutical ingredients (APIs) and identifying any potential impurities or degradants that may arise during manufacturing or storage.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a comprehensive structural analysis. core.ac.uk Techniques such as 1H NMR and 13C NMR provide fundamental information about the proton and carbon skeletons of the molecules. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between different atoms within the molecules, further confirming their structures. core.ac.uk These methods are particularly valuable when analyzing the drug substances in complex matrices, such as pharmaceutical formulations or biological samples, where excipients or endogenous molecules could interfere with the analysis.
Raman and Near-Infrared (NIR) Spectroscopy for Formulation Analysis and Characterization
Raman and Near-Infrared (NIR) spectroscopy are non-destructive vibrational spectroscopic techniques that have found increasing application in the pharmaceutical industry for formulation analysis. nih.govbrad.ac.uk These methods provide both chemical and physical information, making them ideal for characterizing the solid-state properties of drug formulations. nih.gov
Raman spectroscopy is particularly useful for identifying the individual components within a formulation, including the APIs and excipients. ddl-conference.com Chemical imaging by Raman spectroscopy can map the spatial distribution of each component on the surface of a solid dosage form, providing insights into the homogeneity of the blend. ddl-conference.com This is crucial for ensuring consistent drug content and performance.
NIR spectroscopy, on the other hand, is highly sensitive to variations in physical properties such as particle size and moisture content. nih.gov It is often used for in-process monitoring during manufacturing to ensure that the final product meets the required specifications. nih.gov Both Raman and NIR spectroscopy are rapid and require minimal sample preparation, making them suitable for high-throughput screening and quality control. nih.gov
| Technique | Application in Formoterol-Budesonide Research | Key Findings/Capabilities |
| Raman Spectroscopy | Formulation analysis, component identification, and distribution mapping. ddl-conference.com | Differentiates between formoterol fumarate, budesonide, and excipients. Provides chemical images showing the spatial distribution of each component. ddl-conference.com |
| Near-Infrared (NIR) Spectroscopy | In-process monitoring, analysis of physical properties (e.g., particle size, moisture). nih.govnih.gov | Rapid, non-destructive analysis of critical quality attributes during manufacturing. nih.gov |
UV-Visible (UV-Vis) Spectroscopy for Quantitative Analysis in Research Settings
UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of drugs in various samples. researchgate.netniscpr.res.in The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. A new UV spectrophotometric method has been developed for the simultaneous determination of formoterol fumarate and budesonide in their combined dosage form. niscpr.res.in
In methanol, formoterol fumarate and budesonide exhibit maximum absorbance (λmax) at 217 nm and 252 nm, respectively. niscpr.res.in This difference in their absorption spectra allows for their simultaneous quantification using appropriate mathematical models. The method has been shown to be simple, rapid, accurate, and precise for the analysis of the combined dosage form. niscpr.res.in
| Parameter | Formoterol Fumarate | Budesonide |
| λmax in Methanol | 217 nm niscpr.res.in | 252 nm niscpr.res.in |
Mass Spectrometry Imaging for Spatially Resolved Drug Distribution in Biological Tissues
Mass spectrometry imaging (MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of drugs and their metabolites within biological tissues. nih.govcolumbia.edu This technology provides crucial information on where the drugs accumulate in the target organs, which is essential for understanding their pharmacokinetic and pharmacodynamic properties. columbia.edu
In the context of inhaled therapies like the formoterol-budesonide combination, MSI can be used to map the distribution of both drugs in the lungs and other tissues. osti.gov This helps researchers to assess the efficiency of drug delivery to the target site and to identify potential off-target accumulation. Various MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization), can be employed to achieve high spatial resolution and sensitivity. columbia.edu
Other Advanced Analytical Approaches in Pharmaceutical Research
Capillary Electrophoresis Techniques for Purity and Bioanalysis
Capillary electrophoresis (CE) is a high-resolution separation technique that is widely used in pharmaceutical analysis for purity assessment and bioanalysis. nih.govdiva-portal.org The technique separates molecules based on their charge-to-size ratio in an electric field.
Several CE methods have been reported for the analysis of formoterol and budesonide. nih.govoup.com These methods can be used to separate the active ingredients from their related impurities, providing a detailed purity profile of the drug substances. CE is also a valuable tool for bioanalysis, as it can be used to quantify the drugs and their metabolites in biological fluids such as plasma and urine. nih.gov The high efficiency and low sample consumption of CE make it an attractive alternative to traditional chromatographic methods. diva-portal.org
Electrochemical and Thermal Analytical Methods in Pharmaceutical Studies
Electrochemical methods, such as voltammetry and polarography, can be employed for the quantitative analysis of electroactive compounds like formoterol. These techniques are based on measuring the current response of an analyte to a varying potential.
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physical properties of the drug substances and their formulations. DSC can be used to determine the melting point and crystallinity of the compounds, while TGA provides information about their thermal stability and decomposition behavior. These methods are essential for understanding the solid-state properties of the drugs and for ensuring the stability of the pharmaceutical product.
Application of Chemometrics and Advanced Data Analysis in Pharmaceutical Analysis
In the analysis of combination drug products like Formoterol-Budesonide, chemometrics and advanced data analysis serve as powerful tools to ensure method robustness and efficiency. A key approach in modern analytical development is Analytical Quality by Design (AQbD), a systematic, risk-based strategy that moves beyond the traditional one-factor-at-a-time (OFAT) approach. waters.combioprocessonline.com AQbD begins with predefined objectives and involves screening multiple variables to gain a comprehensive understanding of their impact on method performance. waters.combioprocessonline.com
The core of AQbD lies in Design of Experiments (DoE), a structured method for determining the relationships between factors affecting a process and its output. lcms.cz For the analysis of formoterol and budesonide, this involves systematically investigating various chromatographic parameters such as column stationary phase, mobile phase pH, temperature, flow rate, and gradient time. nih.gov By applying DoE, researchers can identify the critical factors affecting the analytical method's performance. For instance, studies have shown that for the separation of formoterol and budesonide, the mobile phase pH is a critical factor for peak shape, while gradient time and temperature are crucial for achieving the desired resolution. nih.gov
This multivariate approach allows for the establishment of a Method Operable Design Region (MODR), which defines the multidimensional space of variables that consistently meets the method's performance criteria. waters.com The result is a well-understood, robust, and fit-for-purpose analytical method that delivers reliable performance throughout its lifecycle. waters.combioprocessonline.com Software tools are often employed to facilitate the AQbD process, automating the exploration of different conditions and modeling the data to find optimal and robust analytical conditions. waters.comlcms.czwaters.com This systematic approach not only enhances the understanding of the analytical method but also offers potential for greater regulatory flexibility. nih.gov
Method Development and Validation Protocols for Preclinical Analytical Assays
The development and validation of analytical methods for preclinical assays of Formoterol-Budesonide combinations are critical for ensuring the quality, safety, and efficacy of the pharmaceutical product. These protocols are established to demonstrate that the analytical procedure is suitable for its intended purpose, generating consistent, accurate, and precise results. lcms.cz Validation studies are executed following a predefined protocol with established acceptance criteria to ensure compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). lcms.czejbps.comeuropa.euich.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the simultaneous estimation of formoterol and budesonide. ejbps.comrjptonline.org The development process involves selecting appropriate columns, mobile phases, and detector settings to achieve adequate separation and quantification of the two active pharmaceutical ingredients (APIs) and any related substances or degradation products. nih.gov
Method validation encompasses a set of specific performance characteristics as outlined by ICH guidelines. ejbps.comimpactfactor.org These include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and placebo ingredients. rjptonline.org This is often demonstrated by comparing chromatograms of the drug product with those of the placebo and stressed samples. rjptonline.org
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. lcms.cz The linearity is typically evaluated by analyzing a series of dilutions of a standard solution and is confirmed by a high correlation coefficient (R²), often ≥0.999. lcms.cz
Accuracy: This refers to the closeness of the test results to the true value. It is often determined by recovery studies, where known amounts of the API are added to a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%). lcms.cz
Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness). lcms.cz The relative standard deviation (%RSD) is calculated, with acceptance criteria typically being less than 2%. ejbps.com
Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. impactfactor.org For preclinical bioanalysis, where concentrations in plasma can be very low, highly sensitive methods like LC-MS/MS are required, achieving LOQs in the picogram per milliliter (pg/mL) range. waters.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate). rjptonline.org It provides an indication of the method's reliability during normal usage.
The following tables summarize typical validation results from published research on the analysis of Formoterol-Budesonide.
Table 1: Linearity Data for Formoterol and Budesonide
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| Formoterol Fumarate | 17.5 - 52.5 | > 0.999 |
| Budesonide | 6 - 18 | > 0.999 |
| Formoterol Fumarate | 0.3 - 0.9 | 0.9997 |
| Budesonide | 20 - 60 | 0.9994 |
Data compiled from multiple sources. ejbps.comamazonaws.com
Table 2: Accuracy (Recovery Study) Results
| Analyte | Spiked Level | % Recovery Range | % RSD |
| Formoterol Fumarate | 80%, 100%, 120% | 99.90 - 100.56 | ≤ 1.5 |
| Budesonide | 80%, 100%, 120% | 97.8 - 101.5 | ≤ 1.42 |
| Budesonide | 80%, 100%, 120% | 99.75 - 100.63 | ≤ 1.5 |
Pharmaceutical Formulation Research and Novel Delivery Systems for Inhaled Formoterol Budesonide
Design Considerations for Inhalable Particle Engineering
The engineering of particles for inhalation is a meticulous process that involves the manipulation of various physicochemical properties to ensure efficient aerosolization and deposition in the desired lung regions.
The aerodynamic particle diameter is a crucial determinant of the deposition pattern of inhaled particles within the respiratory tract. For effective delivery to the smaller airways and alveoli, an aerodynamic diameter of 1–5 µm is generally considered optimal mdpi.comnih.gov. Particles larger than 5 µm tend to impact in the oropharynx, while particles smaller than 0.5 µm may be exhaled biointerfaceresearch.com.
Research on formoterol-budesonide formulations has focused on achieving a Mass Median Aerodynamic Diameter (MMAD) within this therapeutic window. For instance, a study comparing a developed metered-dose inhaler (MDI) formulation of formoterol (B127741) fumarate and budesonide (B1683875) with a marketed formulation found that the developed formulation had a lower MMAD. Specifically, the MMAD for formoterol was 3.03 ± 0.058 µm in the developed formulation compared to 3.86 ± 0.058 µm in the marketed one. For budesonide, the MMAD was 3.53 ± 0.06 µm and 4.10 ± 0.10 µm, respectively nih.gov. Another in-vitro study on a dry powder inhaler containing budesonide and formoterol (Symbicort® Turbuhaler®) demonstrated the influence of inhalation flow rate on the MMAD, with a higher flow rate of 60 L/min resulting in a smaller MMAD of 2.3 ± 0.62 µm for formoterol compared to 3.62 ± 0.14 µm at 28.3 L/min researchgate.net.
| Formulation/Condition | Active Ingredient | Mass Median Aerodynamic Diameter (MMAD) (µm) | Fine Particle Fraction (FPF) (%) | Reference |
| Developed MDI Formulation I | Formoterol Fumarate | 3.03 ± 0.058 | Higher than marketed formulation | nih.gov |
| Marketed MDI Formulation II | Formoterol Fumarate | 3.86 ± 0.058 | Lower than developed formulation | nih.gov |
| Developed MDI Formulation I | Budesonide | 3.53 ± 0.06 | Higher than marketed formulation | nih.gov |
| Marketed MDI Formulation II | Budesonide | 4.10 ± 0.10 | Lower than developed formulation | nih.gov |
| Symbicort® Turbuhaler® at 28.3 L/min | Formoterol | 3.62 ± 0.14 | 19.16 ± 5.6 | researchgate.net |
| Symbicort® Turbuhaler® at 60 L/min | Formoterol | 2.3 ± 0.62 | 52.48 ± 8.32 | researchgate.net |
In dry powder formulations, the interplay of cohesive forces (particle-particle) and adhesive forces (particle-carrier) governs the efficiency of drug dispersion upon inhalation. A delicate balance is required: forces must be strong enough to ensure blend homogeneity and stability, yet weak enough to allow for the detachment of the fine drug particles from the larger carrier particles during inhalation jst.go.jpresearchgate.netnih.gov.
The atomic force microscope (AFM) colloid probe technique has been utilized to directly quantify these interaction forces in model dry powder systems containing budesonide and a lactose (B1674315) carrier nih.gov. These studies revealed that the budesonide-lactose system exhibited strong cohesive properties, which could suggest a potential for poor blend homogeneity and segregation nih.gov. The cohesive-adhesive balance (CAB) system provides a tool for predicting the behavior of dry powder formulations nih.gov. For instance, a high cohesive strength in drug-only formulations can paradoxically lead to a higher fine particle fraction, as it may influence the size of agglomerates and their subsequent aerodynamic drag nih.gov.
The addition of force control agents (FCAs) like leucine, lecithin, and magnesium stearate can modify these interfacial properties. Conditioning the drug particles with FCAs can lead to more homogenous interactive blends with weaker drug-lactose interactions, thereby improving drug delivery performance jst.go.jpresearchgate.netdoaj.org.
| System | Observation | Implication | Reference |
| Budesonide-Lactose | Strong cohesive properties | Potential for poor blend homogeneity and segregation | nih.gov |
| Salbutamol Sulphate-Lactose | Tendency for adhesion | Propensity for a homogenous blend | nih.gov |
| Drug-only formulations | Increased cohesive strength | Higher fine particle fraction | nih.gov |
| Formulations with FCA-conditioned drug | Weaker drug-lactose interactions | Improved drug delivery performance | jst.go.jpresearchgate.netdoaj.org |
The shape and surface characteristics of inhaled particles significantly influence their aerosolization and deposition behavior. Research has shown that spray-drying budesonide and formoterol fumarate, either individually or as composites, results in the formation of smooth, spherical microparticles that are suitable for inhalation nih.govresearchgate.netbohrium.com. This is in contrast to the micronized raw materials, which are typically crystalline and have irregular shapes nih.govresearchgate.net. The amorphous nature of the spray-dried particles can also be beneficial for dissolution and absorption mdpi.comnih.gov.
The surface properties of the particles also play a role in their interaction with moisture and with each other. For example, coating particles with hydrophobic excipients can reduce capillary forces between particles, thereby improving the powder's aerosolization properties nih.gov.
| Material | Processing Method | Particle Morphology | Crystalline Nature | Reference |
| Budesonide | Micronized (starting material) | Rough, irregularly shaped | Crystalline | researchgate.net |
| Formoterol Fumarate Dihydrate | Micronized (starting material) | Crystalline, geometric/multi-faceted | Crystalline | researchgate.net |
| Budesonide | Spray-dried | Smooth, spherical | Amorphous | nih.govresearchgate.net |
| Formoterol Fumarate | Spray-dried | Smooth, spherical | Amorphous | nih.gov |
| Budesonide-Formoterol Fumarate Composites | Spray-dried | Smooth, spherical | Amorphous | nih.govresearchgate.net |
Advanced Formulation Strategies for Enhanced Pulmonary Delivery
To overcome the challenges associated with conventional formulations, researchers are exploring advanced strategies to improve the efficiency of pulmonary drug delivery for the formoterol-budesonide combination.
The traditional approach to DPI formulations involves blending the micronized drug with larger, inert carrier particles, typically lactose nih.gov. This carrier-based system improves the flowability and handling of the powder and aids in the dispersion of the drug during inhalation mdpi.com. The selection of the carrier's properties, such as particle size, is crucial, with smaller carriers generally being more favorable for drug dispersion mdpi.com. However, challenges with carrier-based systems include the potential for incomplete drug detachment from the carrier and the unsuitability of lactose for all patients tbzmed.ac.ir.
In contrast, carrier-free DPI formulations offer the potential for higher drug loading and avoid issues related to drug-carrier interactions mdpi.comtbzmed.ac.ir. These formulations often rely on particle engineering techniques to produce particles with optimal properties for aerosolization. For instance, the use of force control agents like magnesium stearate, leucine, and lecithin has been shown to improve the performance of carrier-free systems containing budesonide by reducing the interfacial free energy between drug particles, which in turn reduces cohesion and facilitates deagglomeration mdpi.com.
| Formulation Approach | Description | Advantages | Challenges |
| Carrier-Based | Micronized drug is blended with larger inert carrier particles (e.g., lactose). | Improved powder flow and handling; aids in drug dispersion. | Incomplete drug detachment; potential for drug-carrier incompatibility; lactose intolerance. tbzmed.ac.ir |
| Carrier-Free | Consists of the active pharmaceutical ingredient without a carrier. | Higher drug loading; avoids drug-carrier interaction issues; suitable for high-dose drugs. tbzmed.ac.ir | Potential for particle agglomeration; handling difficulties; requires advanced particle engineering. tbzmed.ac.ir |
Novel delivery systems utilizing microparticles and nanoparticles are being investigated to provide enhanced therapeutic efficiency and controlled drug release for inhaled compounds nih.gov. These particulate-based systems can protect the drug from enzymatic degradation, evade pulmonary clearance mechanisms, and deliver the drug to targeted sites within the lungs nih.gov.
Liposomes , which are vesicles composed of lipid bilayers, are a promising platform for pulmonary drug delivery. They can encapsulate both hydrophilic and lipophilic drugs and can be formulated with lipids that are endogenous to the lungs, enhancing their safety profile acs.org. Budesonide-loaded liposomal nanoparticles (BUD-LNPs) have been developed and shown to have excellent stability and provide sustained release. In pre-clinical models, these BUD-LNPs demonstrated superior therapeutic efficacy compared to free budesonide in alleviating airway hyperresponsiveness and inflammation nih.gov.
Polymeric nanoparticles also offer a versatile platform for controlled drug delivery. These nanoparticles can be engineered to have specific properties that allow for prolonged residence time in the lungs mdpi.com. Studies have explored the use of polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles for formoterol delivery nih.gov. These systems aim to improve the bioavailability and tissue localization of the drug through a targeted and controlled release mechanism nih.gov.
| Delivery System | Active Ingredient | Key Findings | Reference |
| Liposomal Nanoparticles | Budesonide | Particle size ~127 nm; excellent stability and sustained release; superior therapeutic efficacy in asthmatic mice compared to free drug. | nih.gov |
| Polymeric Nanoparticles | Formoterol | PEGylated PLGA nanoparticles developed for targeted controlled release to improve bioavailability and tissue localization. | nih.gov |
| Polymer Nano Drug Carrier (Lys-p(HEMA)) | Formoterol | Successfully synthesized and loaded with formoterol, showing a steady in vitro release profile and no in vitro toxicity. | mdpi.com |
Mucoadhesive Formulations for Prolonged Lung Retention and Targeted Delivery
To enhance therapeutic outcomes, research has focused on developing formulations that can adhere to the mucus layer of the lungs, thereby increasing the residence time of formoterol and budesonide at their site of action. This approach aims to provide prolonged drug release and more targeted delivery.
One area of investigation involves engineering mucoadhesive microparticles using a spray-drying process. nih.gov A multi-component system comprising dipalmitoylphosphatidylcholine (DPPC), Chitosan, Lactose, and L-Leucine has been developed for the pulmonary delivery of a formoterol/budesonide combination. nih.gov These formulations exhibit spherical shapes and appropriate aerodynamic properties for deep lung delivery. nih.gov The mucoadhesive properties are evaluated through methods such as ζ-potential measurements and ex vivo studies using porcine lung tissue, which assess the adhesion of the particles to the mucosal surface. nih.gov In-vitro release studies are conducted in simulated lung fluid to monitor the dissolution and release of the active compounds over time. nih.gov Further research in this area has explored the use of polymers like HPMC and carbopol to create mucoadhesive microspheres of budesonide, demonstrating high drug entrapment efficiency and sustained release profiles. researchgate.net
The table below summarizes the characteristics of an experimental mucoadhesive formulation for formoterol and budesonide. nih.gov
| Parameter | Finding |
| Composition | Dipalmitylphospatidylcholine (DPPC), Chitosan, Lactose, L-Leucine, Formoterol Fumarate, Budesonide |
| Manufacturing Process | Spray Drying |
| Particle Shape | Spherical |
| Evaluation Methods | Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), Andersen Cascade Impactor, In-vitro release in simulated lung fluid, Ex-vivo mucoadhesion study (porcine lung tissue) |
| Aerodynamic Performance | Deemed appropriate for pulmonary delivery |
Co-suspension Delivery Technologies in Inhaled Formulation
A significant innovation in formulation science for combination therapies is the development of co-suspension delivery technology, particularly for use in pressurized metered-dose inhalers (pMDIs). This technology involves formulating the active pharmaceutical ingredients (formoterol and budesonide) with porous, phospholipid-based particles that form a stable suspension in the hydrofluoroalkane (HFA) propellant. ersnet.orgersnet.org
This approach addresses challenges seen with traditional drug crystal-only suspensions. The co-suspension technology is designed to enable reliable aerosol performance and consistent drug delivery throughout the life of the inhaler. ersnet.orgersnet.org Research indicates that this technology can provide consistent dosing even when subjected to simulated patient-handling errors. ersnet.orgersnet.org Furthermore, scintigraphy studies, which use radioactive labeling to visualize drug deposition, have demonstrated that MDIs utilizing co-suspension technology achieve effective drug delivery throughout the entire lung, including both central and peripheral airways. ersnet.orgersnet.orgnih.gov The TELOS study, a Phase III clinical trial, was conducted to compare a budesonide/formoterol MDI formulated with this co-suspension technology against its individual components and a dry powder inhaler (DPI) formulation. ersnet.orgersnet.orgnih.gov
Key research findings on co-suspension technology for budesonide/formoterol are highlighted below. ersnet.orgersnet.orgnih.gov
| Feature | Research Finding |
| Technology Principle | Active drug crystals are suspended with porous, phospholipid-based carrier particles in HFA propellant. |
| Aerosol Performance | Enables consistent and reliable aerosol performance. |
| Dose Consistency | Maintains consistent drug delivery, even with simulated patient handling errors. |
| Lung Deposition | Gamma scintigraphy studies show effective delivery throughout the whole lung. |
| Regional Deposition | Achieves efficient deposition in both central and peripheral lung regions. |
Innovation in Inhalation Device Research for Optimized Drug Delivery
The efficacy of inhaled therapies like the formoterol-budesonide combination is critically dependent on the performance of the delivery device. Ongoing research is dedicated to the development and optimization of various inhaler technologies to ensure efficient and consistent drug delivery to the lungs.
Pressurized Metered-Dose Inhaler (pMDI) Development Research
The pMDI remains one of the most widely used inhalation devices. A key area of development has been the reformulation of budesonide/formoterol combinations from older chlorofluorocarbon (CFC) propellants to environmentally safer hydrofluoroalkane (HFA) propellants. nih.govinhalationmag.com The budesonide/formoterol pMDI was notably the first to receive FDA approval using the HFA-227ea propellant. inhalationmag.com
Research has focused on ensuring that these new HFA-pMDI formulations are therapeutically equivalent to their DPI counterparts. nih.govnih.govnih.gov In-vitro studies are crucial in this development process, evaluating parameters such as delivered dose uniformity, aerodynamic particle size distribution, and dose proportionality across different strengths. researchgate.net These studies have shown that budesonide/formoterol pMDIs provide a consistent delivered dose with a mean fine particle dose (the fraction of particles with an aerodynamic diameter <4.7 µm) of 59% for budesonide and 68% for formoterol, indicating a high respirable fraction suitable for therapeutic effectiveness. researchgate.net Clinical trials comparing HFA-pMDI and DPI formulations have assessed lung function parameters, such as morning peak expiratory flow (PEF), to establish therapeutic equivalence. nih.gov
The following table presents data from a study comparing the performance of a budesonide/formoterol pMDI with a DPI. nih.gov
| Parameter | Budesonide/Formoterol pMDI | Budesonide/Formoterol DPI |
| Primary Efficacy Endpoint | Change from baseline in morning Peak Expiratory Flow (PEF) | Change from baseline in morning Peak Expiratory Flow (PEF) |
| Result | 29.3 L/min increase | 32.0 L/min increase |
| Conclusion | Therapeutically equivalent increases in morning PEF were observed (p = 0.48). |
Dry Powder Inhaler (DPI) Design and Performance Optimization Studies
DPIs are breath-actuated devices, meaning the patient's inspiratory effort generates the aerosol. Their performance is thus influenced by the patient's inhalation flow rate. nih.gov Research in this area focuses on optimizing the design of the device and the formulation of the powder to ensure efficient drug delivery regardless of patient variability.
Optimization strategies include modifying the physical properties (morphology) of the carrier particles (typically lactose) and the active pharmaceutical ingredients. nih.gov The balance between the adhesion of drug particles to the carrier and the cohesion between drug particles is critical for efficient deagglomeration and aerosolization. nih.gov Device design elements such as mouthpiece geometry and internal airflow resistance are also key areas of study to improve performance. researchgate.net In-vitro studies using an Andersen Cascade Impactor (ACI) are standard for characterizing the aerodynamic performance of DPIs, measuring key metrics like the mass of drug with an aerodynamic diameter of less than 5 microns. ersnet.orgersnet.org Studies have also investigated how critical handling errors, such as failing to shake a device that requires it, can significantly impact the delivered dose from different types of budesonide/formoterol DPIs. ersnet.org
An in-vitro study comparing two different single-dose DPIs containing budesonide and formoterol reported the following aerodynamic characteristics. ersnet.org
| Parameter | Alenia® (Budesonide) | Alenia® (Formoterol) | Foraseq® (Budesonide) | Foraseq® (Formoterol) |
| Mass (%) with Aerodynamic Diameter <5 µm | 44.71% | 56.13% | 53.56% | 52.05% |
Nebulizer Technologies in Research Settings
Nebulizers convert liquid drug solutions or suspensions into a fine mist for inhalation, and they are an important delivery option, particularly in certain clinical settings. Research on nebulized formoterol-budesonide formulations includes evaluating their physicochemical compatibility when mixed with other nebulized drugs, such as ipratropium bromide. indexcopernicus.comresearchgate.net Studies have confirmed that formoterol and budesonide are physically and chemically compatible for co-administration via nebulizer. researchgate.net
A significant area of research is the use of advanced modeling to predict and optimize drug delivery. In silico lung deposition modeling, using computational fluid dynamics, allows researchers to compare the deposition patterns of aerosolized budesonide from different devices. researcher.life One such study compared a smart nebulizer, a standard jet nebulizer, and a DPI. The results indicated that the smart nebulizer, which features breath-triggering and guided inhalation maneuvers, delivered a substantially higher dose to the intrathoracic region and was more effective at targeting the small airways compared to the standard nebulizer and the DPI. researcher.life
The table below summarizes results from an in silico deposition modeling study of budesonide. researcher.life
| Device Type | Intrathoracic Deposition (% of Nominal Dose) | Extrathoracic Deposition (% of Nominal Dose) |
| Smart Nebulizer | 40.5% | 15.6% |
| Standard Jet Nebulizer | 10.3% | 16.5% |
| Dry Powder Inhaler (DPI) | 28.6% | 59.8% |
Strategies for Improving Pulmonary Bioavailability in Preclinical Formulations
Improving the pulmonary bioavailability of formoterol and budesonide is a primary goal of formulation research. This involves maximizing the amount of drug that deposits in the lungs and is available to act locally, while minimizing systemic absorption. The key factors influencing this are the aerodynamic properties of the particles and the efficiency of the inhalation device.
Preclinical strategies focus heavily on particle engineering. For DPIs, this involves optimizing the cohesion-adhesion balance to improve the fine particle fraction (FPF), which is the percentage of the delivered dose contained in particles small enough to reach the deep lung. nih.gov Advanced analytical techniques like atomic force microscopy and Raman imaging are used to study particle interactions at a microscopic level. nih.gov Optimized formulations in preclinical studies have achieved FPFs of 39.4% for Arformoterol (a related compound) and 50.6% for budesonide, indicating improved drug delivery efficiency. nih.gov
Another strategy is the development of controlled-release formulations, such as mucoadhesive microspheres, designed to prolong the residence time of the drug in the lungs, thereby achieving a high local concentration and sustained therapeutic effect. researchgate.netnih.gov The choice of delivery device is also a critical strategy, as preclinical studies and in silico modeling have shown that lung deposition can be significantly increased by using more efficient devices like advanced nebulizers or well-designed DPIs. researcher.lifenih.gov Furthermore, preclinical exposure-response models are developed to quantify the relationship between the pharmacokinetic profile of the inhaled drugs and their pharmacodynamic effects, providing a scientific basis for optimizing formulations to achieve desired clinical outcomes. mdpi.com
Preclinical Drug Discovery and Development Pipeline for Inhaled Respiratory Combinations
Target Identification and Validation in Respiratory Disease Models for Novel Inhaled Therapies
The cornerstone of developing effective respiratory therapies lies in the precise identification and validation of molecular targets involved in the underlying disease pathophysiology. For combination therapies like Foradil-Combi, this involves understanding the synergistic actions of a corticosteroid (budesonide) and a long-acting beta2-agonist (formoterol). nih.govnih.gov
The primary targets for this combination are the glucocorticoid receptor (GR) and the beta-2 adrenergic receptor (β2AR). nih.govmdpi.com GRs are widely distributed in the body and are the target for corticosteroids like budesonide (B1683875), which exert potent anti-inflammatory effects. fda.gov.phbiorxiv.org β2ARs, found extensively in the smooth muscle of the airways, are the target for bronchodilators like formoterol (B127741). mdpi.combiorxiv.org
Preclinical validation of these targets involves a variety of in vitro and in vivo models. ersnet.org Cell-based assays using human airway epithelial cells are crucial for initial proof-of-concept studies. ersnet.org These models help to elucidate the molecular mechanisms, such as the ability of corticosteroids to increase the expression of β2ARs and prevent their downregulation, enhancing the bronchodilatory effect of formoterol. mdpi.com There is also evidence suggesting that β2-agonists can positively influence the anti-inflammatory actions of corticosteroids. nih.gov
Animal models, such as rodents, play a role in understanding the complex interactions within a living organism, although they have limitations in fully replicating human respiratory diseases. ersnet.orgatsjournals.org Studies in rats, for instance, have been used to investigate how β2AR and GR agonists can modulate lung injury and inflammation. nih.govdata.gov The development of more advanced preclinical models, such as lung organoids and "lung-on-a-chip" systems, offers a more physiologically relevant platform for screening the efficacy of inhaled therapies. nih.govacs.org
Table 1: Key Molecular Targets for this compound
| Target | Drug Component | Primary Function in Respiratory Disease |
| Glucocorticoid Receptor (GR) | Budesonide | Mediates anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. nih.gov |
| Beta-2 Adrenergic Receptor (β2AR) | Formoterol | Induces bronchodilation by relaxing airway smooth muscle. mdpi.com |
Drug Candidate Screening and Lead Optimization for Formoterol-Budesonide Analogs
Following target validation, the next phase involves identifying and refining potential drug candidates. This process aims to discover novel molecules with improved efficacy, selectivity, and pharmacokinetic properties compared to existing drugs.
High-Throughput Screening Methodologies in Drug Discovery
High-throughput screening (HTS) is a key technology in the early stages of drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their ability to interact with the identified targets. windows.nethilarispublisher.com In the context of respiratory drug discovery, HTS assays are designed to identify molecules that either activate the β2AR or modulate the activity of the GR. ersnet.org These assays are often cell-based and measure specific cellular responses, such as changes in intracellular signaling molecules or the expression of target genes. ersnet.org While HTS is a powerful tool for identifying initial "hits," further optimization is required to develop these hits into viable drug candidates. ersnet.org
Computational Chemistry and In Silico Drug Design (e.g., Molecular Docking, QSAR)
Computational chemistry and in silico drug design have become indispensable tools in modern drug discovery, offering a faster and more cost-effective way to design and evaluate potential drug molecules. hilarispublisher.comresearchgate.net These methods are used to predict how a compound will interact with its target protein at a molecular level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. aucegypt.edu For formoterol and budesonide analogs, molecular docking studies can help in designing compounds that fit more precisely into the binding sites of the β2AR and GR, respectively, potentially leading to higher potency and selectivity. aucegypt.edu
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. hilarispublisher.comaucegypt.edu By analyzing the physicochemical properties of known active and inactive compounds, QSAR models can predict the activity of new, untested molecules, guiding the synthesis of more effective drug candidates. aucegypt.edu
These computational approaches, combined with medicinal chemistry expertise, allow for the iterative optimization of lead compounds to enhance their therapeutic properties. hilarispublisher.comscielo.org.mx
Preclinical Pharmacokinetic (PK) Studies for Inhaled Compounds
Once promising drug candidates have been identified and optimized, their pharmacokinetic (PK) properties must be thoroughly evaluated in preclinical models. For inhaled drugs, this involves understanding how the drug is deposited in the lungs, how it dissolves, and how it is cleared from the airways. aerosol-soc.complos.org
Pulmonary Drug Deposition and Dissolution Dynamics Modeling
The effectiveness of an inhaled therapy is highly dependent on the drug's ability to reach its target site in the lungs. frontiersin.org The deposition pattern of an inhaled aerosol is influenced by factors such as the particle size of the drug, the inhalation device, and the patient's breathing pattern. jst.go.jpkcl.ac.uk
Computational models are increasingly used to predict regional drug deposition in the lungs. aerosol-soc.comfda.gov These models can simulate how particles of different sizes will deposit in various regions of the respiratory tract, from the large airways to the smaller bronchioles. plos.org
Table 2: Factors Influencing Pulmonary Drug Deposition
| Factor | Description |
| Particle Size | Aerodynamic particle size distribution (APSD) is a key determinant of where in the respiratory tract a particle will deposit. kcl.ac.uk |
| Inhalation Device | The type of inhaler (e.g., dry powder inhaler, metered-dose inhaler) affects the velocity and particle size of the emitted aerosol. nih.govjst.go.jp |
| Patient's Breathing | The patient's inhalation flow rate and volume influence the trajectory and deposition of the inhaled particles. kcl.ac.uk |
Mucociliary Clearance Mechanisms and Modulation in Research
Mucociliary clearance (MCC) is a primary defense mechanism of the respiratory system, responsible for removing inhaled particles, pathogens, and debris from the airways. mdpi.comnih.gov This process involves the coordinated beating of cilia that propels a layer of mucus towards the pharynx, where it can be swallowed or expectorated. nih.govresearchgate.net
The efficiency of MCC can significantly impact the residence time and, therefore, the efficacy of an inhaled drug. mdpi.comresearchgate.net In diseases like asthma and COPD, MCC is often impaired. mdpi.com Preclinical research utilizes various in vitro and ex vivo models to study MCC. mdpi.comanr.fr These models, which can range from primary airway epithelial cell cultures to microfluidic "organ-on-a-chip" devices, allow researchers to investigate how drug formulations might interact with the mucus layer and how they might be cleared from the airways. mdpi.comanr.fr Understanding these mechanisms is crucial for designing inhaled therapies that can effectively bypass or modulate this clearance system to achieve a sustained therapeutic effect. atsjournals.org
Impact of Formulation Characteristics on Pulmonary and Systemic Exposure in Preclinical Models
The formulation of an inhaled drug is critical as it directly influences the site of deposition within the respiratory tract and subsequent absorption into the systemic circulation. childrensmercy.org For a combination product like formoterol-budesonide, the formulation must ensure that both active pharmaceutical ingredients (APIs) are delivered effectively to the lungs. nih.gov
Key formulation characteristics that impact pulmonary and systemic exposure include particle size, the use of excipients like lactose (B1674315) monohydrate, and the delivery device itself (e.g., pressurized metered-dose inhaler vs. dry powder inhaler). geneesmiddeleninformatiebank.nlchildrensmercy.org Extrafine particle formulations, for instance, are designed to achieve more uniform distribution throughout the respiratory tree, including the smaller peripheral airways. nih.gov This can lead to improved local efficacy and potentially reduced systemic exposure by minimizing oropharyngeal deposition and subsequent gastrointestinal absorption. childrensmercy.orgnih.gov
Studies have shown that modifying formulations can extend pulmonary retention time. For example, incorporating drugs into biomucoadhesive microparticles can prolong their presence in the lungs and reduce systemic absorption, which could decrease potential side effects. nih.gov In the context of budesonide/formoterol, pharmacokinetic studies have been conducted to compare different inhaler types, such as a pressurized metered-dose inhaler (pMDI) and a dry powder inhaler (DPI), to ensure comparable systemic exposure and pulmonary deposition, which relate to safety and efficacy, respectively. europa.eu
Table 1: Impact of Formulation on Drug Exposure
| Formulation Characteristic | Impact on Pulmonary Exposure | Impact on Systemic Exposure | Rationale |
|---|---|---|---|
| Particle Size (e.g., extrafine) | Increased deposition in peripheral airways. nih.gov | Potentially reduced. nih.gov | Smaller particles can travel deeper into the lungs, leading to better local targeting and less deposition in the oropharynx, which is a major source of systemic absorption after being swallowed. childrensmercy.orgnih.gov |
| Excipients (e.g., lactose) | Can aid in the dispersion of the drug powder from a DPI. geneesmiddeleninformatiebank.nl | Indirectly influenced by the efficiency of lung delivery. | Lactose carriers help to de-aggregate the drug particles during inhalation, improving the dose that reaches the lungs. geneesmiddeleninformatiebank.nl |
| Delivery Device (pMDI vs. DPI) | Can differ based on the device's mechanism and the patient's inspiratory effort. fda.gov | Systemic exposure is often compared to establish bioequivalence between devices. europa.eu | Different devices generate aerosols with distinct properties, affecting where the drug deposits in the respiratory tract. fda.gov |
| Mucoadhesive Polymers | Extended retention time in the lungs. nih.gov | Significantly reduced. nih.gov | These polymers bind to the mucus layer, slowing the clearance of the drug from the lungs. nih.gov |
Selection and Application of Preclinical Inhalation Exposure Devices
Translating human inhalation therapy to preclinical animal models presents unique challenges. tandfonline.com Animals cannot use clinical inhalers as intended, necessitating specialized exposure systems. tandfonline.com The choice of device depends on the animal model, the study's objective, and the physicochemical properties of the drug formulation. tandfonline.comwuxiapptec.com
Commonly used preclinical inhalation devices include:
Nose-only exposure chambers: These systems are frequently used for rodents and are designed to minimize contamination of the fur and subsequent ingestion of the drug through grooming. tandfonline.comcriver.com They prevent re-breathing of the aerosol and maintain a consistent atmosphere. criver.com
Intranasal and Intratracheal Delivery: These methods involve direct administration of the drug into the nasal passages or the trachea. wuxiapptec.com Intratracheal delivery, in particular, ensures that a precise dose reaches the lungs, bypassing the nasal and oropharyngeal regions. wuxiapptec.comresearchgate.net This is highly efficient but also more invasive. nih.gov
Whole-body exposure chambers: While allowing for more freedom of movement, these are generally less preferred for pharmaceutical studies due to high drug wastage and the potential for dermal and oral exposure. researchgate.net
The selection of a particular device has significant implications for the resulting pharmacokinetic and pharmacodynamic data. For instance, nose-only systems in rodents can result in high nasal deposition, which may not fully reflect human oral inhalation. nih.gov Intratracheal methods, while precise, bypass the natural filtration of the upper airways. tandfonline.comnih.gov
Table 2: Preclinical Inhalation Exposure Devices
| Device Type | Application in Preclinical Studies | Advantages | Limitations |
|---|---|---|---|
| Nose-Only Chambers | Standard for rodent inhalation toxicology and efficacy studies. tandfonline.comcriver.com | Minimizes contamination and oral ingestion; prevents re-breathing. criver.com | Can cause stress to the animal; high nasal deposition may not mimic human inhalation. nih.gov |
| Intranasal Delivery | Used for early-stage evaluations and when targeting the nasal cavity. wuxiapptec.comcriver.com | Relatively simple and non-invasive. | A significant portion of the dose may be swallowed. |
| Intratracheal Delivery | For precise lung dosing in efficacy and pharmacokinetic studies. wuxiapptec.comresearchgate.net | High dose efficiency and direct lung targeting. wuxiapptec.comnih.gov | Invasive procedure; bypasses upper airway deposition. tandfonline.comnih.gov |
| Facemasks/Head-Domes | Used for larger animals like non-human primates or dogs. tandfonline.comnih.gov | Allows for oral and nasal breathing, more closely mimicking human exposure. tandfonline.com | Can be challenging to fit properly; potential for drug deposition on the face. |
Preclinical Pharmacodynamic (PD) Characterization of Inhaled Formoterol-Budesonide
The preclinical pharmacodynamic assessment of the formoterol-budesonide combination is designed to demonstrate that the two drugs work together effectively. These studies typically use animal models of airway inflammation and bronchoconstriction, which are hallmarks of asthma and COPD.
Formoterol's primary pharmacodynamic effect is bronchodilation, achieved through its agonist activity at beta-2 adrenergic receptors. geneesmiddeleninformatiebank.nlfda.gov Budesonide, a glucocorticoid, exerts potent anti-inflammatory effects. geneesmiddeleninformatiebank.nlfda.gov Preclinical studies aim to show that the combination provides superior or additive effects compared to the individual components. For example, in a mouse model of lung injury, a combination of budesonide and formoterol was shown to reduce systemic inflammation and prevent endothelial dysfunction more effectively than either drug alone. europa.eu
The efficacy of the combination has been evaluated in various animal models. For instance, in a rat thymus involution assay, budesonide demonstrated high systemic activity. fda.gov In studies on airway responsiveness, the combination would be expected to show a reduction in bronchoconstriction challenged by agents like methacholine, alongside a decrease in inflammatory cell counts in bronchoalveolar lavage fluid. The toxicity observed in animal studies with the combination was found to be similar to the effects of the individual components, being dose-dependent and related to their known pharmacological actions. fda.gov.ph
Table 3: Preclinical Pharmacodynamic Findings for Formoterol-Budesonide
| Pharmacodynamic Endpoint | Model | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory Activity | Mouse model of lipopolysaccharide-induced acute lung injury | The combination reduced IL-6 expression and prevented endothelial and cardiac dysfunction. | europa.eu |
| Bronchodilation | In vitro receptor binding assays | Formoterol shows over 200-fold greater agonist activity at β2-receptors than at β1-receptors. | fda.gov |
| Glucocorticoid Potency | Rat thymus involution assay | Budesonide is 40 times more potent than cortisol when administered subcutaneously. | fda.gov |
| Combined Efficacy | General animal toxicity studies | Effects were dose-dependent and associated with the known pharmacological actions of each component. No unexpected toxicity was observed from the combination. | fda.gov.ph |
| Synergistic/Additive Effects | General preclinical data | Evidence suggests additive, compensatory, complementary, and synergistic effects in controlling inflammation and airway remodeling. | europa.eu |
In Vitro and in Vivo Preclinical Modeling for Formoterol Budesonide Research
Development and Application of Human In Vitro Lung Models
In vitro lung models provide controlled environments to study lung biology, model respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), and test potential treatments. promocell.com These systems range from traditional two-dimensional cell cultures to more complex three-dimensional structures that more accurately mimic the human lung environment. nih.govgbo.com
Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems (e.g., Air-Liquid Interface Cultures, Spheroids, Organoids)
Two-dimensional (2D) cell cultures, where cells are grown in a single layer on plastic or glass surfaces, have been a foundational tool in pharmaceutical research for many years. mdpi.com However, they often fail to replicate the complex architecture and cellular interactions of native lung tissue, which can limit their predictive accuracy. nih.govmdpi.com
Three-dimensional (3D) models have emerged to overcome the limitations of 2D cultures, offering a microenvironment that more closely resembles physiological conditions in the human body. gbo.com These systems include spheroids, organoids, and air-liquid interface cultures, which provide more relevant data for studying lung diseases and drug effects. gbo.commdpi.com
Air-Liquid Interface (ALI) Cultures : In ALI cultures, primary human bronchial epithelial cells are grown on a porous membrane. The basal side of the cells is nourished by a liquid medium, while the apical side is exposed to air, mimicking the conditions in the human airway. stemcell.comnih.gov This setup drives the cells to differentiate into a mucociliary phenotype that is representative of the in vivo airway, forming a functional barrier. stemcell.comnih.gov ALI models are widely used to study drug transport and have been employed to assess the permeability of various drugs, including budesonide (B1683875). researchgate.net They serve as a crucial tool for testing inhaled drug formulations, allowing aerosol particles to be deposited directly onto the cell surface. stemcell.comresearchgate.net
Spheroids and Organoids : Spheroids are 3D cell aggregates that can be formed from lung cells to study lung diseases like asthma and COPD. gbo.com Organoids are more complex, self-organizing 3D structures derived from stem cells that can develop into a structure mimicking the in vivo lung. mdpi.commdpi.com Lung organoids can contain various cell types, including those found in the bronchioles and alveoli, making them valuable for studying lung development, injury, and regeneration. mdpi.comnih.gov While not yet commonly used in COPD and asthma research, bronchial organoids have the potential to accurately mimic key features of these diseases, such as goblet cell metaplasia and increased mucus production. mdpi.com Patient-derived organoids, in particular, offer a unique avenue for developing personalized therapies. nih.gov
| Model Type | Description | Key Features | Relevance to Formoterol-Budesonide Research |
|---|---|---|---|
| 2D Cell Culture | Monolayer of cells grown on a flat surface. mdpi.com | Simplicity, high-throughput screening. | Initial screening of drug effects on specific cell types (e.g., bronchial epithelial cells). nih.gov |
| Air-Liquid Interface (ALI) Culture | Epithelial cells grown on a porous membrane with apical surface exposed to air and basal surface to liquid medium. stemcell.com | Mimics airway epithelium, forms a barrier, allows for mucociliary differentiation. stemcell.comnih.gov | Studying drug transport, permeability (budesonide), and effects on mucociliary clearance. researchgate.net |
| Spheroids | 3D aggregates of lung cells. gbo.com | Improved cell-cell interactions compared to 2D cultures. nih.gov | Modeling aspects of airway inflammation and remodeling in asthma and COPD. gbo.com |
| Organoids | Self-organizing 3D structures from stem cells that mimic organ structure and function. mdpi.commdpi.com | Complex cellular composition, self-renewing, can be patient-derived. mdpi.comnih.gov | Modeling disease mechanisms of asthma and COPD, personalized medicine approaches. mdpi.comnih.gov |
Lung-on-a-Chip (Microphysiological Systems) for Mimicking Lung Physiology and Drug Testing
Lung-on-a-chip devices are microphysiological systems (MPS) that aim to replicate the complex structure and function of the human lung on a small scale. fda.govnih.gov These microfluidic devices typically consist of channels lined with human lung cells, simulating the alveolar-capillary barrier. researchgate.nettaylorfrancis.com They can incorporate mechanical forces to mimic breathing, providing a more dynamic and physiologically relevant environment than static cultures. researchgate.net
These systems are gaining attention as an alternative to traditional models for predicting the bioavailability and permeability of inhaled drugs. fda.govfda.gov For instance, an airway MPS using human lung epithelial and microvascular endothelial cells has been evaluated as a tool to predict the permeability of inhaled drugs used to treat COPD and asthma, including formoterol (B127741) fumarate. fda.govfrontiersin.org One study using a rapidly prototyped lung-on-a-chip model successfully replicated the anti-inflammatory effects of budesonide in the context of cigarette smoke extract-induced inflammation. 3dprint.com While promising, challenges such as non-specific binding of lipophilic drugs to the device materials need to be addressed to ensure accurate permeability predictions. fda.gov
| Feature | Description | Research Application |
|---|---|---|
| Cellular Composition | Co-cultures of human lung epithelial and endothelial cells to model the air-blood barrier. fda.govnih.gov | Studying drug transport and permeability across the respiratory membrane. fda.govfrontiersin.org |
| Microfluidics | Continuous flow of medium to mimic blood flow and air to mimic breathing. nih.gov | Assessing cellular responses under dynamic flow conditions. nih.gov |
| Mechanical Forces | Application of cyclic strain to mimic respiratory movements. researchgate.net | Investigating the influence of mechanical stimuli on drug deposition and cellular function. nih.gov |
| Drug Testing | Evaluation of inhaled drug candidates like formoterol and budesonide. fda.gov3dprint.com | Predicting drug efficacy, permeability, and potential toxicity in a human-relevant system. frontiersin.org3dprint.com |
Ex Vivo Lung Tissue Models (e.g., Precision-Cut Lung Slices)
Ex vivo models utilize intact lung tissue, offering a bridge between in vitro cell cultures and in vivo animal studies. nih.gov One of the most prominent ex vivo models is the precision-cut lung slice (PCLS). frontiersin.org PCLS are thin slices of lung tissue that can be maintained in culture for a period, preserving the native architecture and the complex interactions between different cell types. nih.govfrontiersin.org This makes them a valuable tool for studying integrated cellular responses to drugs and stimuli. frontiersin.org
PCLS can be prepared from human donor lungs that are not suitable for transplantation, providing a highly relevant platform for translational research. jci.orgresearchgate.net This model has been used to investigate various lung diseases, including COPD and asthma. frontiersin.orgnih.gov For example, PCLS from a mouse model of COPD have been used to study inflammation, and the effects of immunomodulatory agents can be tested in this system. nih.govconsensus.app The preserved tissue structure allows for detailed histological and morphometric analyses, making PCLS suitable for studying airway contractility and mucus production in the context of diseases like COPD. scireq.com
In Vitro Models for Studying Airway Inflammation and Remodeling Mechanisms
Understanding the mechanisms of airway inflammation and remodeling is central to developing effective treatments for asthma and COPD. In vitro models are invaluable for dissecting these complex processes.
Airway Inflammation : Studies using in vitro models of bronchial epithelial cells have shown that the combination of budesonide and formoterol can suppress the production of pro-inflammatory chemokines and growth factors induced by rhinovirus, a common trigger for asthma and COPD exacerbations. nih.gov Research has demonstrated that budesonide effectively suppresses a range of inflammatory mediators, and when combined with formoterol, it can have additive or synergistic effects. nih.gov The combination has also been shown to inhibit early innate anti-viral immune responses in peripheral blood mononuclear cells, which may help curtail excessive inflammation during viral infections. plos.org
Airway Remodeling : Airway remodeling refers to structural changes in the airway wall, a key feature of chronic asthma. elsevier.es In vitro studies using human bronchial fibroblasts have investigated the effects of budesonide on airway remodeling. Budesonide has been shown to inhibit the expression of collagen I, α-smooth muscle actin, and fibronectin induced by transforming growth factor-β1 (TGF-β1), a key factor in airway fibrosis. elsevier.es Furthermore, budesonide can up-regulate the expression of the vitamin D receptor in these cells, enhancing the anti-remodeling effects of calcitriol. elsevier.es In vivo animal studies support these findings, showing that budesonide can reduce collagen deposition and modulate TGF-β signaling in the lung. nih.gov Combination therapy of budesonide and formoterol has been shown to attenuate the increase in submucosal myofibroblasts, key cells in the remodeling process, following allergen challenge in asthmatic patients. researchgate.net
Utilization of Animal Models in Inhaled Respiratory Drug Research
While in vitro models are advancing rapidly, animal models remain crucial for assessing lung deposition, pharmacokinetics, pharmacodynamics, and the safety of inhaled therapeutics before they can be tested in humans. nih.govkcl.ac.uk
Selection of Animal Models and Interspecies Translational Considerations in Pulmonary Studies
The selection of an appropriate animal model is critical for the relevance of preclinical findings. kcl.ac.uk However, significant anatomical and physiological differences exist between human and animal lungs, making direct extrapolation of data challenging. nih.govkcl.ac.uk
Key Interspecies Differences:
Lung Anatomy: The lobulation of the lung, the size and number of alveoli, and the branching pattern of the airways differ between species. For example, rodents have a single-lobed left lung, whereas humans have two. kcl.ac.uk
Breathing Patterns: Humans are not obligate nose-breathers like rodents. This difference significantly impacts the deposition pattern of inhaled particles, with rodents showing higher nasal and tracheobronchial deposition and lower pulmonary deposition compared to humans, especially for larger particles. kcl.ac.ukscireq.com
Cellular Distribution: The number and types of cells lining the airways can vary between species. For instance, the number of endothelial and epithelial cells per alveolus is substantially lower in rats compared to humans. nih.gov
Immune Response: Differences in immune system components and responses can affect the translation of efficacy and safety data for immunomodulatory drugs.
For studying airway inflammation and hyperresponsiveness, guinea pigs are often considered a suitable model because their lungs contain M2 and M3-muscarinic and B2-adrenergic receptors similar to humans, and they exhibit coughing and sneezing reflexes. scireq.com However, no single animal model can perfectly replicate all aspects of human respiratory diseases like asthma or COPD. Therefore, a thorough understanding of the advantages and limitations of each model is essential for the successful development of inhaled therapies like the formoterol-budesonide combination. kcl.ac.ukscireq.com
Computational Modeling and Simulation in Pulmonary Drug Delivery Research
Computational Fluid Dynamics (CFD) for Aerosol Transport and Deposition Prediction
Computational Fluid Dynamics (CFD) is a powerful simulation technique used to predict the complex processes of respiratory drug delivery. nih.gov It provides detailed, spatially and temporally resolved information on airflow and particle behavior from the inhaler device through the intricate passages of the human respiratory tract. nih.govnih.gov By dividing a three-dimensional model of the airways into small control volumes, CFD solves fundamental equations of fluid motion to simulate how aerosol particles are transported and where they deposit. nih.govresearchgate.net
CFD models are instrumental in the design and optimization of inhaler devices and formulations. researchgate.net They can predict the effects of spray momentum, particle size, and patient inhalation patterns on drug delivery to the lungs. nih.gov For instance, simulations can show how changes in an inhaler's design affect the aerosol plume and subsequent deposition in the mouth-throat region versus the deep lung. nih.govresearchgate.net This is critical for combinations like formoterol-budesonide, where deposition in the central and peripheral airways is desired.
To ensure accuracy, CFD models are often validated against in vitro experiments or in vivo imaging data. uantwerpen.be Recent studies have shown a high level of agreement between CFD predictions and in vivo deposition data obtained from techniques like Single Photon Emission Computed Tomography (SPECT). uantwerpen.be One study comparing CFD predictions to SPECT data in asthmatic patients found an average difference of only 2.1% for lobar deposition, highlighting the predictive power of CFD when patient-specific airway geometries and realistic breathing patterns are used. uantwerpen.be The application of CFD helps to reduce the reliance on human testing, establish bioequivalence for generic inhalers, and provide new insights into drug dissolution and absorption at a micro-level. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Inhaled Drugs
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug based on physiological, anatomical, and drug-specific parameters. nih.gov For inhaled drugs like formoterol and budesonide, PBPK models are particularly valuable for predicting drug concentrations in both the plasma (systemic exposure) and, crucially, at the site of action in the lung tissues (local exposure). researchgate.netsimulations-plus.com
An inhaled PBPK model typically represents the respiratory tract as a series of compartments (e.g., extra-thoracic, thoracic, bronchiolar, and alveolar regions). simulations-plus.com The model incorporates data on lung physiology (such as organ perfusion rates and surface areas) and the physicochemical properties of the drug (like solubility and permeability) to predict its journey after inhalation. nih.gov This allows researchers to explore how factors like patient inhalation flow rate or dose affect local and systemic drug exposure. researchgate.net
PBPK models for the formoterol-budesonide combination have been developed and verified using clinical data. researchgate.net These models can successfully simulate the in vivo pharmacokinetic characteristics of the inhaled drugs and can be used to compare the bioequivalence of different inhaler devices or formulations. researchgate.net For example, a PBPK model was used to compare a test formulation of budesonide/formoterol with a reference product, finding that local exposures were comparable at specific flow rates and doses. researchgate.net The ability of these models to predict drug concentrations in specific lung tissues without invasive sampling makes them a powerful tool in drug development, helping to select appropriate doses for clinical trials and understand the factors that influence therapeutic outcomes. researchgate.netnih.gov
| Parameter Category | Specific Parameter | Source/Method of Determination |
|---|---|---|
| Pulmonary Physiology | Surface area, thickness, and volume for mucus/cell layers | Literature-derived human physiological data. simulations-plus.com |
| Drug-Dependent | Pulmonary Permeability | Reported literature values. simulations-plus.com |
| Drug-Dependent | Pulmonary Solubility (mg/mL) | Experimentally determined or literature values. simulations-plus.com |
| Systemic PK | Compartmental model parameters | Derived from separate pharmacokinetic studies. simulations-plus.com |
Parameters are essential for constructing a mechanistic model to simulate drug disposition following inhalation. nih.govsimulations-plus.com
Pharmacogenomic Considerations in Preclinical Development of Inhaled Formoterol Budesonide
Genomic Variations Influencing Preclinical Drug Response and Metabolism in Experimental Systems
Preclinical research utilizes various experimental systems to investigate how genomic variations may predict the response to the formoterol-budesonide combination. These systems range from in vitro models using human airway epithelial cells to in vivo animal studies. researchgate.neteuropa.eu The primary focus has been on genes related to the drugs' mechanisms of action and metabolic pathways.
Candidate gene studies have identified several genes that are potentially involved in the therapeutic response to the components of this combination therapy. nih.gov For the β2-agonist component, formoterol (B127741), polymorphisms in the β2-adrenergic receptor gene (ADRB2) are of primary interest. nih.govnih.gov Similarly, for the corticosteroid component, budesonide (B1683875), variations in genes within the glucocorticoid pathway, such as the corticotropin-releasing hormone receptor 1 (CRHR1) and the glucocorticoid receptor (NR3C1), are considered significant. nih.govfrontiersin.org While much of the association data comes from clinical cohorts, preclinical models are essential for validating the functional consequences of these polymorphisms. For instance, in vitro studies can assess how a specific genetic variant alters receptor sensitivity or downstream signaling cascades upon drug exposure. chapman.edu
Transcriptome-level analyses in human airway epithelial cells have revealed that the combination of budesonide and formoterol regulates a distinct set of genes compared to either drug alone, highlighting a genomic basis for their synergistic interaction. researchgate.net These preclinical findings suggest that an individual's genomic background could significantly influence the ultimate therapeutic outcome by modulating the expression of key response genes.
Impact of Genetic Polymorphisms on Pharmacokinetic (PK) Processes in Experimental Models
Genetic variations can significantly alter the pharmacokinetic properties of drugs, affecting their absorption, distribution, metabolism, and excretion (ADME). Preclinical models are instrumental in identifying the specific enzymes and transporters involved in these processes and in exploring the potential impact of their genetic variants.
Preclinical studies have established the primary metabolic pathways for both formoterol and budesonide. Budesonide is extensively metabolized by cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4, to form metabolites with low glucocorticoid activity. europa.eunih.gov This was determined using human liver microsomes, where a strong correlation was found between the formation of budesonide metabolites and CYP3A activity. nih.gov
Formoterol is metabolized through direct glucuronidation and O-demethylation. europa.eudrugbank.com In vitro studies have implicated several CYP isoenzymes in its O-demethylation, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6, as well as multiple UDP-glucuronosyltransferase (UGT) isoenzymes in its glucuronidation. drugbank.com
Table 1: Key Metabolizing Enzymes for Formoterol and Budesonide Identified in Preclinical Studies
| Compound | Primary Metabolic Pathway | Key Enzymes Identified (in vitro) |
|---|---|---|
| Budesonide | Hydroxylation | Cytochrome P450 3A (CYP3A) subfamily, primarily CYP3A4. europa.eunih.gov |
| Formoterol | O-demethylation | CYP2D6, CYP2C19, CYP2C9, CYP2A6. drugbank.com |
This table is generated from data found in the text.
Drug transporter proteins, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, are critical for moving drugs across cellular membranes and can influence drug absorption and clearance. ashp.org Polymorphisms in genes encoding these transporters can alter their function, leading to variability in drug disposition. frontiersin.orgescholarship.org
For inhaled therapies, transporters like P-glycoprotein (P-gp, encoded by ABCB1) present in the lung epithelium can influence the local and systemic concentration of drugs. tandfonline.comashp.org Preclinical evidence suggests that inhaled corticosteroids can induce the expression of drug transporters, including P-gp and Multidrug resistance-associated proteins (MRPs). tandfonline.com This indicates a potential for interactions where drug exposure itself can alter the transport mechanisms. However, specific preclinical studies directly examining the impact of transporter gene variations on the pharmacokinetics of the formoterol-budesonide combination are not extensively documented in the available research. escholarship.org General pharmacogenomic principles suggest that variants affecting transporter function could be relevant, but dedicated preclinical investigation is needed to confirm this for this specific drug combination. ashp.org
Pharmacogenomic Approaches to Understanding Pharmacodynamic (PD) Variability at the Molecular Target Level
Pharmacogenomic approaches in preclinical settings are highly effective for elucidating the molecular basis of pharmacodynamic variability. By using in vitro systems such as human airway epithelial and smooth muscle cells, researchers can directly observe how drugs modulate gene and protein expression. researchgate.netchapman.edu
A key finding from transcriptome-level studies in human bronchial epithelial cells is the significant interaction between formoterol and budesonide. researchgate.net While formoterol alone can induce the expression of some pro-inflammatory genes, the concurrent administration of budesonide effectively represses many of these transcripts. researchgate.net Conversely, formoterol appears to augment the genomic signature of budesonide, enhancing its effects on genes related to transcription, apoptosis, and cellular differentiation. researchgate.net When used together, the combination regulates hundreds of genes that are not significantly affected by either drug alone, providing a molecular explanation for their clinical synergy. researchgate.net
Furthermore, preclinical studies have uncovered rapid, non-genomic effects that contribute to the combination's efficacy. In human airway smooth muscle cells, budesonide was found to enhance formoterol-induced cyclic AMP (cAMP) production, a key signaling molecule for bronchodilation. chapman.edu This suggests that budesonide can potentiate the bronchodilatory effect of formoterol through mechanisms beyond traditional genomic pathways. These molecular-level investigations in preclinical models are vital for understanding how genetic differences in receptors, signaling proteins, or transcription factors could lead to varied patient responses.
Table 2: Preclinical Findings on Pharmacodynamic Interactions of Formoterol-Budesonide
| Experimental System | Key Finding | Potential Implication |
|---|---|---|
| Human Bronchial Epithelial Cells (BEAS-2B) | Budesonide represses formoterol-induced pro-inflammatory gene expression. researchgate.net | Provides a molecular basis for the benefit of ICS in mitigating potential adverse effects of LABA monotherapy. |
| Human Bronchial Epithelial Cells (BEAS-2B) | Formoterol augments budesonide's effects on genes involved in transcription, apoptosis, and development. researchgate.net | Explains the enhanced anti-inflammatory and tissue-modulating effects of the combination therapy. |
This table is generated from data found in the text.
Integration of Pharmacogenomics in Preclinical Drug Design and Optimization for Personalized Respiratory Therapies
The integration of pharmacogenomic data into the preclinical drug development pipeline is essential for advancing personalized medicine in respiratory diseases. mdpi.comfrontiersin.org By identifying genetic markers associated with drug response, metabolism, and potential adverse effects early on, therapies can be better optimized. mdpi.com
Preclinical findings guide this process in several ways:
Mechanism Elucidation: In vitro transcriptomic and proteomic analyses of the formoterol-budesonide combination help to build comprehensive models of its synergistic action at a molecular level. researchgate.net This knowledge can be used to design new therapies with improved interaction profiles.
Biomarker Discovery: Preclinical models allow for the screening and validation of potential genetic biomarkers (e.g., SNPs in ADRB2, CYP3A4, or transporter genes) before they are tested in expensive, large-scale clinical trials. nih.govnih.gov
Predictive Modeling: Data from preclinical studies can be used to develop computational and systems biology models that predict how different genetic backgrounds might influence therapeutic outcomes. tandfonline.com These models can simulate the effects of polymorphisms in metabolizing enzymes or drug transporters, helping to anticipate pharmacokinetic variability.
Ultimately, the goal is to use preclinical pharmacogenomic insights to design smarter clinical trials. By employing a genotype-stratified study design, where participants are enrolled based on specific genetic variants, researchers can more effectively assess how genetics influence the efficacy and safety of combination therapies like formoterol-budesonide. nih.gov This approach moves beyond a "one-size-fits-all" model and toward a future of personalized respiratory therapies tailored to an individual's unique genetic makeup. mdpi.com
Emerging Research Directions and Future Innovations in Inhaled Combination Therapy
Novel Biological Targets and Pathophysiological Pathways in Respiratory Diseases Research
While the glucocorticoid receptor and the β2-adrenergic receptor are the established targets for the components of Foradil-Combi (budesonide and formoterol (B127741), respectively), research is venturing beyond these pathways to identify novel targets for future respiratory therapies. patsnap.comdrugbank.com The goal is to develop treatments for patients who respond poorly to current options and to address different inflammatory phenotypes of diseases like asthma and COPD.
Key areas of investigation include:
Targeting Specific Inflammatory Cytokines: Research has identified specific proteins, or cytokines, that are central to the inflammatory cascade in respiratory diseases. For example, Interleukin-33 (IL-33) is a protein that can initiate inflammation and airway hyperresponsiveness when it binds to its receptor, ST2. nih.gov Studies suggest that targeting the release of IL-33 could be a viable strategy for preventing experimental asthma. nih.gov Other biologicals are being developed to target cytokines like Interleukin-5 (IL-5) and Interleukin-4/13 (IL-4/13), which are involved in specific types of asthma, often characterized by high levels of eosinophils. nih.govasthmafoundation.org.nz
Monoclonal Antibodies: These therapies are designed to target specific molecules involved in the immune response. Omalizumab (anti-IgE) and mepolizumab (anti-IL-5) are examples of monoclonal antibody treatments already licensed for use in patients with severe asthma who meet specific criteria. asthmafoundation.org.nz This represents a move toward more personalized medicine, where treatments are matched to the specific inflammatory profile of the patient.
Gene Therapy: Looking further into the future, gene therapy approaches, including viral-vector-based delivery systems and CRISPR–Cas9 technology, represent an exciting frontier. nih.gov These strategies aim to correct the underlying genetic predispositions to respiratory diseases, offering the potential for long-term disease modification.
The identification of these novel targets is crucial for developing the next generation of inhaled therapies, which may be used in combination with established molecules like budesonide (B1683875) and formoterol or as standalone treatments for specific patient populations. nih.gov
| Target Type | Specific Example | Role in Disease | Research Direction |
| Inflammatory Cytokine | Interleukin-33 (IL-33) | Promotes allergic inflammation and airway hyperresponsiveness. nih.gov | Developing biologicals to block IL-33 or its receptor. nih.gov |
| Inflammatory Cytokine | Interleukin-5 (IL-5) | Key in the maturation and function of eosinophils, a type of inflammatory cell. nih.govasthmafoundation.org.nz | Use of anti-IL-5 monoclonal antibodies (e.g., mepolizumab) for eosinophilic asthma. asthmafoundation.org.nz |
| Immunoglobulin | Immunoglobulin E (IgE) | Central mediator of allergic reactions. | Use of anti-IgE monoclonal antibodies (e.g., omalizumab) for allergic asthma. asthmafoundation.org.nz |
Development of Predictive In Vitro Toxicology Assays for Inhaled Compounds
A major hurdle in developing new inhaled drugs is the potential for respiratory toxicity, which has historically been a significant cause of project closures in late-stage preclinical testing. oup.com To de-risk development and reduce reliance on animal testing, there is a strong focus on creating predictive in vitro (laboratory-based) toxicology assays.
3D Human Airway Models: A key breakthrough is the use of three-dimensional (3D) human airway models, such as MucilAir™ and EpiAirway™. oup.comresearchgate.net These models consist of human lung epithelial cells grown in a way that mimics the structure and function of the human airway, including the presence of cilia and mucus production. oup.comresearchgate.net They provide a much more physiologically relevant system for testing inhaled compounds compared to simple cell cultures.
Predictive Endpoints: Researchers have identified specific measurements in these 3D models that correlate well with in vivo toxicity. The most predictive readouts include the loss of cell barrier integrity, which can be measured as a decrease in transepithelial electrical resistance (TEER), and a reduction in cell viability, often determined by the Resazurin method. oup.comoup.com Studies have demonstrated that these endpoints can predict respiratory toxicity with high sensitivity (88%) and specificity (100%). oup.comoup.comresearchgate.net
High-Content Imaging: Novel high-content imaging assays are also being developed. These automated microscopy-based methods can quantify changes in cellular structures, such as the tight junction protein occludin, which is critical for maintaining the epithelial barrier. nih.gov An assay measuring occludin was able to correctly identify 9 out of 10 compounds with a known respiratory safety risk. nih.gov
These advanced in vitro models allow for earlier and more accurate hazard identification, enabling scientists to select and optimize drug candidates with a better safety profile long before they reach extensive preclinical or clinical testing. oup.comnih.gov
| Assay Technology | Key Measurement (Endpoint) | Predictive Power | Application |
| 3D Human Airway Model | Transepithelial Electrical Resistance (TEER) | High sensitivity (88%) and specificity (100%) for predicting in vivo toxicity. oup.comoup.com | Assesses damage to the epithelial barrier integrity. oup.com |
| 3D Human Airway Model | Resazurin Method | High sensitivity (88%) and specificity (100%) for predicting in vivo toxicity. oup.comoup.com | Measures overall cell viability and cytotoxicity. oup.com |
| High-Content Imaging | Quantification of Occludin | High sensitivity (90%) and specificity (100%) in a validation set. nih.gov | Quantifies changes to a key tight junction protein to assess barrier integrity. nih.gov |
Interdisciplinary Research Consortia in Translational Respiratory Pharmacology
The complexity of respiratory diseases and the challenge of translating basic science discoveries into clinical benefits have spurred the formation of large-scale, interdisciplinary research consortia. ersnet.orgmrmjournal.org These collaborations bring together academic researchers, pharmaceutical companies, patient organizations, and national funding bodies to work on shared objectives.
Notable examples of such consortia include:
U-BIOPRED (Unbiased BIOmarkers in PREDiction of respiratory disease outcomes): A major European project that brought together 11 large pharmaceutical companies, academic institutions, and patient groups to identify different subtypes of severe asthma to accelerate the development of new drugs. ersnet.org
COPD-MAP (MRC and Association of British Pharmaceutical Industry Partnership for COPD): A UK-based consortium aimed at exploring new therapeutic targets for COPD. ersnet.org
RASP-UK (Refractory Asthma Stratification Programme in the UK): Another UK initiative focused on stratifying patients with difficult-to-treat asthma to better target therapies. ersnet.org
National Institutes for Health Research (NIHR) Translational Research Partnership: A UK government-funded initiative that fosters collaboration between leading academic and NHS centers and the life sciences industry to drive translational research in areas like inflammatory respiratory disease. ersnet.org
These partnerships are built on the principle that collaboration leads to higher quality and more impactful science. ersnet.org By pooling resources, sharing data and samples from large patient cohorts, and bringing diverse expertise to bear on complex problems, these consortia are accelerating the pace of discovery and improving the pipeline for new therapies, including future inhaled combination treatments. ersnet.orgpitt.edu
Computational Approaches for Enhancing Drug Development Efficiency
In silico modeling, which uses computer simulations, has become an indispensable tool for making the development of inhaled drugs faster and more efficient. researchgate.net These computational methods are applied at various stages of the development process, from initial drug design to optimizing delivery devices.
Computational Fluid Dynamics (CFD): CFD is widely used to simulate airflow patterns and turbulence within an inhaler device and the respiratory tract. mdpi.comnih.gov This allows engineers to optimize inhaler design to ensure effective de-agglomeration of drug powders and predict where particles will be deposited in the lungs. mdpi.commdpi.com This is crucial for ensuring that the active ingredients of a combination therapy like this compound reach their target sites.
Identifying Novel Binding Sites: Computational tools are being used to advance the fundamental pharmacology of drug targets. For instance, researchers have used a technology called Site Identification by Ligand Competitive Saturation (SILCS) to analyze 3D structures of the β2-adrenoceptor, the target of formoterol. umaryland.edu This mapping process can identify potential alternative (or "allosteric") binding sites on the receptor, which could be targeted by new drugs to improve efficacy and reduce side effects. umaryland.edu
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computer models are developed to describe and predict the relationship between the drug's concentration in the body (PK) and its therapeutic effect (PD). researchgate.netmdpi.com For the budesonide/formoterol combination, models have been developed that link drug exposure to biomarkers like sputum eosinophil cationic proteins (for budesonide) and forced expiratory volume in 1 second (FEV1) (for formoterol), as well as to clinical outcomes like asthma control scores. mdpi.com These models help in understanding dose-response relationships and optimizing treatment regimens.
By leveraging the power of computers to simulate complex biological and physical processes, researchers can reduce the number of costly and time-consuming experimental trials, leading to more efficient and innovative development of the next generation of inhaled therapies. researchgate.netumaryland.edu
Q & A
Q. How should researchers design an experimental study to evaluate Foradil-Combi’s efficacy compared to its monotherapy components?
- Methodological Answer : Begin by defining clear objectives (e.g., comparative pharmacokinetics, safety profiles) and selecting appropriate control groups (e.g., monotherapy arms). Use randomized controlled trials (RCTs) with stratified sampling to minimize bias. Ensure blinding where feasible. For reproducibility, document experimental protocols in detail, including dose regimens, participant inclusion/exclusion criteria, and statistical methods (e.g., ANOVA for intergroup comparisons). Pre-register the study design to align with ethical guidelines and avoid data manipulation .
Q. What systematic approaches are recommended for conducting a literature review on this compound’s mechanism of action?
- Methodological Answer : Use Boolean operators (AND/OR) to combine keywords like "this compound," "bronchodilation," and "adrenergic receptors" across databases (PubMed, Scopus). Prioritize primary sources (e.g., clinical trials) over reviews. Apply inclusion/exclusion criteria (e.g., studies post-2000, peer-reviewed journals) and use tools like PRISMA for transparency. Critically appraise sources for bias (e.g., funding conflicts) and replicate search strategies across platforms to ensure comprehensiveness .
Q. How can researchers formulate testable hypotheses about this compound’s long-term safety in diverse populations?
- Methodological Answer : Ground hypotheses in prior findings (e.g., known adverse effects of β₂-agonists). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions (e.g., "Does this compound increase cardiovascular risk in elderly asthmatics compared to placebo?"). Operationalize variables (e.g., "cardiovascular risk" as blood pressure changes) and predefine statistical thresholds for significance (e.g., p < 0.05). Validate hypotheses through pilot studies .
What strategies ensure robust data collection in this compound studies using questionnaires?
- Methodological Answer : Design questionnaires with unambiguous, non-leading questions (e.g., Likert scales for symptom severity). Pre-test with a small cohort to identify ambiguities. Use stratified sampling to capture demographic diversity. Include open-ended questions to gather contextual data (e.g., patient-reported adherence barriers). Ensure compliance with ethical standards by anonymizing responses and obtaining informed consent .
Advanced Research Questions
Q. How can researchers integrate data from multiple this compound studies with conflicting methodologies?
- Methodological Answer : Apply meta-analytic techniques to harmonize data (e.g., standardized mean differences for efficacy metrics). Use sensitivity analysis to assess the impact of methodological variations (e.g., dosing frequency, sample size). Clearly annotate datasets with study-specific metadata (e.g., inclusion criteria, assay protocols) and employ tools like CDISC standards for interoperability. Address heterogeneity via subgroup analyses .
Q. What steps resolve contradictions in pharmacokinetic data across this compound studies?
- Methodological Answer : Re-examine methodologies for confounders (e.g., drug-drug interactions, renal/hepatic function). Validate assays through cross-laboratory comparisons and reference standards. Consult domain experts to interpret outliers. Use Bayesian statistics to quantify uncertainty and reconcile discrepancies. Publish negative results to reduce publication bias .
Q. How can cross-disciplinary approaches improve this compound’s therapeutic optimization?
Q. What ethical and practical considerations apply to long-term data retention in this compound research?
- Methodological Answer : Store raw data in FAIR-compliant repositories (e.g., Zenodo) with access controls. Retain data for 5–10 years post-publication, as per institutional policies. Share de-identified datasets to enable replication while preventing misuse. Document ownership agreements to address team disputes, especially in multi-center collaborations .
Q. How can interoperability challenges in chemical databases impact this compound research?
- Methodological Answer : Map this compound’s chemical identifiers (e.g., CAS numbers, SMILES) across platforms (ChemBank, PubChem) to ensure accurate retrieval. Adopt ontologies like ChEBI for consistent annotation. Leverage APIs to automate data aggregation from heterogeneous sources. Advocate for standardized metadata templates in regulatory submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
